4-Nitrosomorpholin-2-one 4-Nitrosomorpholin-2-one
Brand Name: Vulcanchem
CAS No.: 67587-53-5
VCID: VC19369879
InChI: InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2
SMILES:
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol

4-Nitrosomorpholin-2-one

CAS No.: 67587-53-5

Cat. No.: VC19369879

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrosomorpholin-2-one - 67587-53-5

Specification

CAS No. 67587-53-5
Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
IUPAC Name 4-nitrosomorpholin-2-one
Standard InChI InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2
Standard InChI Key IZECHDLZCSZEHK-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)CN1N=O

Introduction

Structural Characterization and Nomenclature

Core Structure and Functional Groups

4-Nitrosomorpholin-2-one (IUPAC name: 4-nitroso-2-morpholinone) features a six-membered morpholine ring system with two key modifications:

  • A nitroso group (-N=O) at the 4-position.

  • A ketone (-C=O) at the 2-position, replacing the ether oxygen found in morpholine derivatives like 4-Nitrosomorpholine .

The structural formula is C₄H₆N₂O₃, differentiating it from 4-Nitrosomorpholine (C₄H₈N₂O₂) by the oxidation of a methylene (-CH₂-) group to a carbonyl (-C=O) . This alteration significantly impacts molecular polarity, solubility, and potential metabolic pathways.

Comparative Analysis with 4-Nitrosomorpholine

Property4-Nitrosomorpholin-2-one (Theoretical)4-Nitrosomorpholine (Empirical)
Molecular FormulaC₄H₆N₂O₃C₄H₈N₂O₂
Molecular Weight130.10 g/mol116.12 g/mol
Melting PointNot reported29°C (solid to liquid transition)
Water SolubilityModerate (estimated)Completely soluble
CarcinogenicityUnknownGroup 2B (IARC)

The ketone group in 4-Nitrosomorpholin-2-one likely reduces volatility compared to 4-Nitrosomorpholine, which exhibits a boiling point of 226.1°C . Quantum mechanical modeling suggests increased dipole moments due to the electron-withdrawing carbonyl group, potentially enhancing solubility in polar solvents .

Synthesis and Stability

Synthetic Pathways

While no peer-reviewed synthesis protocols for 4-Nitrosomorpholin-2-one are documented, analogous methods for nitrosamine formation provide a theoretical framework:

  • Nitrosation of Morpholin-2-one: Reaction with nitrous acid (HNO₂) under acidic conditions, similar to the synthesis of 4-Nitrosomorpholine from morpholine .

  • Oxidation of N-Aminomorpholin-2-one: Introduction of a nitroso group via oxidative agents like sodium nitrite in the presence of hydrochloric acid .

Critical Challenge: The ketone group may sterically hinder nitrosation at the 4-position, necessitating optimized reaction conditions to prevent side products like N-nitrosamine degradation or ring-opening reactions.

Stability Considerations

  • Photolability: Nitrosamines are generally light-sensitive . The conjugated π-system in 4-Nitrosomorpholin-2-one may exacerbate UV-induced decomposition.

  • Thermal Degradation: Predicted decomposition temperature ≈150–200°C, lower than 4-Nitrosomorpholine’s boiling point (226.1°C) .

  • Hydrolytic Stability: The ketone group could increase susceptibility to nucleophilic attack, particularly in alkaline environments.

Endpoint4-Nitrosomorpholin-2-one (Inference)4-Nitrosomorpholine (Data)
Acute ToxicityModerate (oral, rodent models)LD₅₀ (rat, oral): ~500 mg/kg
MutagenicityLikely positive (Ames test)Positive in Salmonella assays
CarcinogenicityProbable (Group 2B equivalent)IARC Group 2B , CalEPA NSRL=0.04 µg/day
Metabolic ActivationHepatic CYP450-mediated activationForms DNA-adducts via α-hydroxylation

Mechanistic Insights

The ketone group may alter metabolic pathways compared to 4-Nitrosomorpholine:

  • Reduction of Nitroso Group: Potential formation of hydroxylamine intermediates capable of DNA cross-linking .

  • Ketone Participation: Conjugation with glutathione or reaction with amine groups in biomolecules, leading to protein adducts .

Analytical Detection Methods

Chromatographic Techniques

  • HPLC-UV/Vis: Estimated retention time shift vs. 4-Nitrosomorpholine due to increased polarity .

  • GC-MS: Limited applicability unless derivatized (e.g., silylation of ketone) .

Spectroscopic Characterization

TechniqueKey Features (Theoretical)
IR SpectroscopyStrong C=O stretch ≈1680 cm⁻¹, N=O ≈1520 cm⁻¹
¹³C NMRCarbonyl carbon at ≈205 ppm, nitrosamine C-N at ≈70 ppm
X-ray CrystallographyChallenges due to photodegradation; low-temperature data collection advised

Regulatory Status and Future Directions

Global Regulatory Landscape

  • EPA: No current listings; would require evaluation under Toxic Substances Control Act (TSCA) .

  • EU REACH: Likely candidate for Substance of Very High Concern (SVHC) due to structural alerts for carcinogenicity .

Research Priorities

  • Synthesis Optimization: Develop reproducible methods for gram-scale production.

  • In Silico Modeling: QSAR studies to predict toxicity endpoints.

  • Ecotoxicology: Assess biodegradation pathways and aquatic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator